1-Deoxygalactonojirimycin Hydrochloride 1-Deoxygalactonojirimycin Hydrochloride Migalastat HCl, also known as AT1001 or GR181413A, is a pharmacological chaperone that selectively binds, stabilizes, and increases cellular levels of α-Gal A. Oral administration of migalastat HCl reduces tissue GL-3 in Fabry transgenic mice, and in urine and kidneys of some FD patients. Migalastat HCl may provide a potential novel genotype-specific treatment for Fabry Disease (FD). Phase 3 studies are ongoing. Fabry disease (FD) is a genetic disorder resulting from deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A) which leads to globotriaosylceramide (GL-3) accumulation in multiple tissues.
Brand Name: Vulcanchem
CAS No.: 75172-81-5
VCID: VC0043602
InChI: InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1
SMILES: C1C(C(C(C(N1)CO)O)O)O.Cl
Molecular Formula: C6H13NO4 • HCl
Molecular Weight: 199.63 g/mol

1-Deoxygalactonojirimycin Hydrochloride

CAS No.: 75172-81-5

Reference Standards

VCID: VC0043602

Molecular Formula: C6H13NO4 • HCl

Molecular Weight: 199.63 g/mol

1-Deoxygalactonojirimycin Hydrochloride - 75172-81-5

CAS No. 75172-81-5
Product Name 1-Deoxygalactonojirimycin Hydrochloride
Molecular Formula C6H13NO4 • HCl
Molecular Weight 199.63 g/mol
IUPAC Name (2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Standard InChI InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1
Standard InChIKey ZJIHMALTJRDNQI-OLALXQGDSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O.Cl
SMILES C1C(C(C(C(N1)CO)O)O)O.Cl
Canonical SMILES C1C(C(C(C(N1)CO)O)O)O.Cl
Appearance Grey to light yellow solid powder
Description Migalastat HCl, also known as AT1001 or GR181413A, is a pharmacological chaperone that selectively binds, stabilizes, and increases cellular levels of α-Gal A. Oral administration of migalastat HCl reduces tissue GL-3 in Fabry transgenic mice, and in urine and kidneys of some FD patients. Migalastat HCl may provide a potential novel genotype-specific treatment for Fabry Disease (FD). Phase 3 studies are ongoing. Fabry disease (FD) is a genetic disorder resulting from deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A) which leads to globotriaosylceramide (GL-3) accumulation in multiple tissues.
Synonyms 1-butyl-2-(hydroxylmethyl)piperidine-3,4,5-triol
1-deoxy-galactonojirimycin
1-deoxygalacto-nojirimycin
1-deoxygalactonojirimycin
AT1001 deoxyjirimycin
Galafold
GR181413A
lucerastat
migalastat
migalastat HCl
migalastat hydrochloride
N-butyldeoxygalacto-nojirimycin
N-butyldeoxygalactonojirimycin
NB-DGJ
PubChem Compound 11644097
Last Modified Nov 11 2021
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